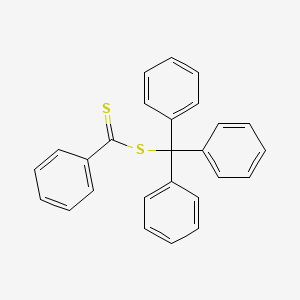
Benzenecarbodithioic acid, triphenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbodithioic acid, triphenylmethyl ester is an organic compound with the molecular formula C26H20S2. It is a derivative of benzenecarbodithioic acid, where the hydrogen atom of the thiol group is replaced by a triphenylmethyl (trityl) group. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbodithioic acid, triphenylmethyl ester typically involves the esterification of benzenecarbodithioic acid with triphenylmethyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbodithioic acid, triphenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the triphenylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenecarbodithioic acid, triphenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of benzenecarbodithioic acid, triphenylmethyl ester involves its ability to form stable intermediates during chemical reactions. The triphenylmethyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbodithioic acid: The parent compound without the triphenylmethyl group.
Triphenylmethyl chloride: Used in the synthesis of the ester.
Dithiobenzoic acid derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
Benzenecarbodithioic acid, triphenylmethyl ester is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, where selective reactions and stability are required.
Propriétés
Numéro CAS |
145318-08-7 |
|---|---|
Formule moléculaire |
C26H20S2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
trityl benzenecarbodithioate |
InChI |
InChI=1S/C26H20S2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
GXDLLWATFRFIHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
silane](/img/structure/B12551070.png)
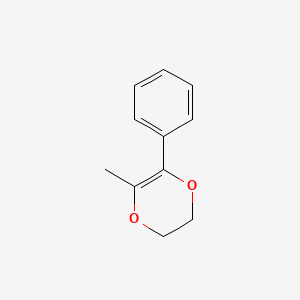
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
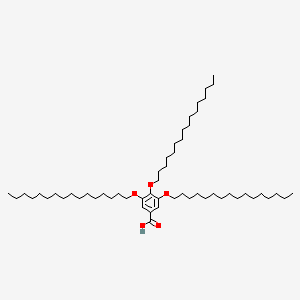
![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
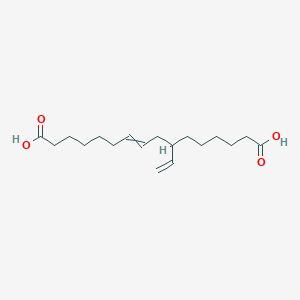
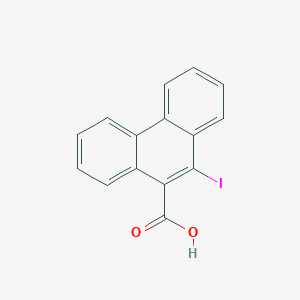
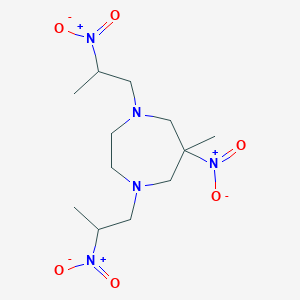
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
